molecular formula C13H15BrF3N3O B12854649 4-(4-Acetylpiperazin-1-yl)-3-bromo-5-(trifluoromethyl)aniline

4-(4-Acetylpiperazin-1-yl)-3-bromo-5-(trifluoromethyl)aniline

Cat. No.: B12854649
M. Wt: 366.18 g/mol
InChI Key: WFFIAMPXDQDERQ-UHFFFAOYSA-N
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Description

4-(4-Acetylpiperazin-1-yl)-3-bromo-5-(trifluoromethyl)aniline is a complex organic compound with the molecular formula C13H16BrF3N3O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, and its bromine atom, which makes it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Acetylpiperazin-1-yl)-3-bromo-5-(trifluoromethyl)aniline typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions.

    Introduction of the Acetyl Group: The acetyl group is introduced by reacting the piperazine derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Bromination: The bromine atom is introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Acetylpiperazin-1-yl)-3-bromo-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the acetyl group.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3, NaOH).

    Oxidation: Oxidizing agents (e.g., mCPBA, H2O2), solvents (e.g., CH2Cl2, MeOH).

    Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., THF, EtOH).

Major Products

    Substitution: Formation of substituted anilines.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of deacetylated derivatives.

Scientific Research Applications

4-(4-Acetylpiperazin-1-yl)-3-bromo-5-(trifluoromethyl)aniline has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-(4-Acetylpiperazin-1-yl)-3-bromo-5-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Acetylpiperazin-1-yl)-3-(trifluoromethyl)aniline: Lacks the bromine atom, making it less reactive in substitution reactions.

    4-(4-Acetylpiperazin-1-yl)-3-chloro-5-(trifluoromethyl)aniline: Contains a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

    4-(4-Acetylpiperazin-1-yl)-3-iodo-5-(trifluoromethyl)aniline: Contains an iodine atom, which can be used in radiolabeling for imaging studies.

Uniqueness

The presence of both the bromine atom and the trifluoromethyl group in 4-(4-Acetylpiperazin-1-yl)-3-bromo-5-(trifluoromethyl)aniline makes it a versatile intermediate for various chemical reactions and enhances its potential biological activities.

Properties

Molecular Formula

C13H15BrF3N3O

Molecular Weight

366.18 g/mol

IUPAC Name

1-[4-[4-amino-2-bromo-6-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C13H15BrF3N3O/c1-8(21)19-2-4-20(5-3-19)12-10(13(15,16)17)6-9(18)7-11(12)14/h6-7H,2-5,18H2,1H3

InChI Key

WFFIAMPXDQDERQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2Br)N)C(F)(F)F

Origin of Product

United States

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